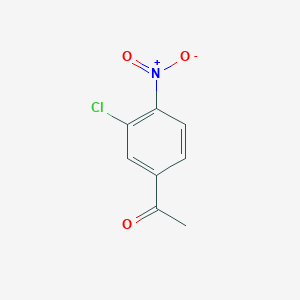

1-(3-Chloro-4-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWASYDLRWSDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439956 | |

| Record name | 1-(3-Chloro-4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116686-84-1 | |

| Record name | 1-(3-Chloro-4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 3 Chloro 4 Nitrophenyl Ethanone

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 1-(3-chloro-4-nitrophenyl)ethanone is significantly influenced by the attached chloro, nitro, and acetyl groups. These substituents dictate the electron density of the ring and the regioselectivity of substitution reactions.

Nucleophilic and Electrophilic Substitution Reactions on the Nitro- and Chloro-Substituted Phenyl Ring

Nucleophilic Aromatic Substitution (SNAr):

The presence of strong electron-withdrawing groups, such as the nitro group, ortho and para to a leaving group facilitates nucleophilic aromatic substitution. libretexts.orgyoutube.com In this compound, the nitro group is para to the chloro substituent. This arrangement activates the chlorine atom for displacement by nucleophiles. The electron-withdrawing nature of both the nitro and acetyl groups decreases the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. libretexts.orgnih.gov The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which stabilizes it and favors the substitution reaction. libretexts.org

Common nucleophiles that can displace the chlorine atom include alkoxides, phenoxides, and amines. For instance, reaction with a phenoxide derivative can yield a diaryl ether, such as 1-(4-(4-chloro-3-methylphenoxy)-3-nitrophenyl)ethanone. sigmaaldrich.com The reactivity of halogens in nucleophilic aromatic substitution often follows the trend F > Cl > Br > I, which is attributed to the high electronegativity of fluorine polarizing the carbon-halogen bond and facilitating nucleophilic attack. youtube.com

Electrophilic Aromatic Substitution (EAS):

In contrast to nucleophilic substitution, electrophilic aromatic substitution on this compound is significantly disfavored. The nitro, chloro, and acetyl groups are all electron-withdrawing and therefore deactivate the aromatic ring towards attack by electrophiles. minia.edu.egwikipedia.orgjove.com These groups reduce the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. minia.edu.egvanderbilt.edu The deactivating effect of a nitro group is particularly strong; for example, the nitration of nitrobenzene (B124822) is about 100,000 times slower than the nitration of benzene. jove.com The presence of multiple deactivating groups further diminishes the ring's reactivity.

Regioselectivity in Electrophilic Aromatic Substitution: Directing Effects of Nitro and Chloro Groups

When an electrophilic aromatic substitution reaction does occur on a disubstituted benzene ring, the position of the incoming electrophile is determined by the directing effects of the existing substituents. stackexchange.comlibretexts.org

Nitro Group: The nitro group is a strong deactivating group and a meta-director. minia.edu.egorganicchemistrytutor.comquora.com It withdraws electron density from the ring through both inductive and resonance effects, with the resonance effect being dominant. This withdrawal is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. wikipedia.orgquora.com

Chloro Group: The chloro group is a deactivating group but an ortho, para-director. organicchemistrytutor.comquora.com It withdraws electron density through its inductive effect but can donate electron density through resonance due to its lone pairs. quora.com While the inductive effect deactivates the entire ring, the resonance effect enriches the electron density at the ortho and para positions relative to the meta positions. quora.com

Acetyl Group: The acetyl group is a deactivating meta-director due to the electron-withdrawing nature of the carbonyl group. minia.edu.eg

In this compound, the directing effects of the substituents must be considered collectively. stackexchange.commasterorganicchemistry.com The chloro group at position 3 directs incoming electrophiles to positions 1 (already substituted) and 5. The nitro group at position 4 directs to position 2. The acetyl group at position 1 directs to position 5. The position ortho to the chloro group and meta to the nitro group (position 2) and the position meta to the acetyl group and ortho to the nitro group (position 5) are the potential sites for substitution. When directing effects oppose each other, the most strongly activating group generally dictates the outcome, but in this case, all are deactivating. stackexchange.commasterorganicchemistry.com Steric hindrance can also play a role, potentially disfavoring substitution at the more crowded position. stackexchange.commasterorganicchemistry.com

Transformations of the Nitro Functional Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Reduction Reactions of the Nitro Group to Amino Functionalities

The reduction of the nitro group in this compound to an amino group yields 1-(4-amino-3-chlorophenyl)ethanone (B1267580). prepchem.comguidechem.comchemicalbook.comachemblock.com This transformation is a crucial step in the synthesis of various biologically active compounds. chemicalbook.com Several methods are available for this reduction, each with its own advantages and substrate compatibility. wikipedia.orgmasterorganicchemistry.com

Commonly used reducing agents include:

Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction. masterorganicchemistry.comscispace.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred when the substrate contains halogens, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for this reduction. commonorganicchemistry.com Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed. wikipedia.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups, like the ketone in the ethanone (B97240) moiety, are present. scispace.com For example, tin and hydrochloric acid are known to selectively reduce the nitro group without affecting the carbonyl group. scispace.com Conversely, reagents like sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to an alcohol while leaving the nitro group intact. scispace.com

Reactivity and Functionalization of the Ethanone Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for functionalization, primarily through condensation reactions.

Condensation Reactions and Derivative Formation

The ethanone group in this compound can participate in various condensation reactions, allowing for the extension of the carbon skeleton and the synthesis of a wide range of derivatives.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). jetir.orgchemrevlett.com this compound can react with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to yield substituted chalcones. jetir.orgnih.govrsc.org These chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. jetir.orgchemrevlett.comresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.orgresearchgate.net The active methylene compound has hydrogens that are acidic due to the presence of two electron-withdrawing groups. wikipedia.org this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) to form the corresponding α,β-unsaturated products. nih.govresearchgate.net These products are versatile intermediates for further synthetic transformations. researchgate.netnih.gov

The following table summarizes some condensation reactions involving this compound:

| Reaction Type | Reactant 2 | Catalyst | Product Type |

| Claisen-Schmidt | Aromatic Aldehyde | NaOH or KOH | Chalcone |

| Knoevenagel | Malononitrile | Piperidine | Benzylidene malononitrile derivative |

| Knoevenagel | Ethyl Cyanoacetate | Piperidine | Ethyl benzylidenecyanoacetate derivative |

Influence of Electronic Structure on Chemical Transformations

The chemical reactivity of this compound is profoundly influenced by the electronic properties of its constituent substituents: the acetyl group, the chloro group, and the nitro group, all attached to a benzene ring. These groups modulate the electron density distribution across the molecule, thereby dictating its behavior in various chemical transformations. The interplay of inductive and resonance effects governs the reactivity at the carbonyl group, the aromatic ring, and the benzylic protons.

The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. Its carbonyl function withdraws electron density from the aromatic ring through a negative resonance effect (-R) and a negative inductive effect (-I). This deactivation makes the aromatic ring less susceptible to attack by electrophiles compared to benzene.

The chloro and nitro substituents further accentuate this effect. The chlorine atom, while possessing lone pairs, is an ortho, para-directing deactivator. Its strong -I effect, owing to its high electronegativity, outweighs its weaker positive resonance effect (+R). The nitro group is one of the most powerful electron-withdrawing groups, exerting strong -R and -I effects. It is also a meta-directing group.

In this compound, the 4-nitro group, being para to the acetyl group's point of attachment, significantly withdraws electron density from the ring and the acetyl group via resonance. The 3-chloro group, meta to the acetyl group, primarily exerts its electron-withdrawing inductive effect. The cumulative effect of these substituents renders the carbonyl carbon more electrophilic and increases the acidity of the α-protons of the acetyl group.

Detailed Research Findings

While specific kinetic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous substituted acetophenones. Research on the reduction of nitroacetophenones, for instance, demonstrates the chemoselectivity possible due to the different electronic environments of the nitro and keto groups. acs.org

Studies on the base-catalyzed condensation reactions of substituted acetophenones have shown that electron-withdrawing substituents enhance the rate of reaction by increasing the acidity of the α-protons, thus facilitating the formation of the enolate intermediate. The presence of both chloro and nitro groups in this compound would be expected to significantly increase the acidity of the methyl protons compared to acetophenone (B1666503) itself.

Furthermore, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the substituents on the aromatic ring. This increased electrophilicity makes the carbonyl group more susceptible to nucleophilic attack. For example, in reduction reactions using hydrides, the presence of electron-withdrawing groups generally increases the reaction rate. acs.org

The electronic effects of the substituents can be quantitatively assessed using Hammett substituent constants (σ). Both the chloro and nitro groups have positive σ values, indicating their electron-withdrawing nature. These values can be used to predict the relative rates of reactions for which a linear free-energy relationship has been established.

Interactive Data Tables

The following table summarizes the expected influence of the substituents on the reactivity of different sites within the this compound molecule.

| Molecular Site | Substituent Effects | Predicted Reactivity |

| Carbonyl Carbon | Strong electron withdrawal from the aromatic ring by -NO2 and -Cl groups. | Highly electrophilic; susceptible to nucleophilic attack. |

| α-Protons (methyl group) | Inductive and resonance withdrawal by the acetyl group, further enhanced by the ring substituents. | Increased acidity compared to acetophenone. |

| Aromatic Ring | Strong deactivation by the acetyl and nitro groups; moderate deactivation by the chloro group. | Low reactivity towards electrophilic aromatic substitution. |

| Nitro Group | Standard reactivity of an aromatic nitro group. | Susceptible to reduction to an amino group. |

The chemoselectivity in the reduction of this compound is a prime example of the influence of its electronic structure. Different reducing agents can selectively target either the nitro group or the ketone.

| Reaction | Reagent | Product | Electronic Rationale |

| Selective Ketone Reduction | Sodium borohydride (NaBH4) | 1-(3-Chloro-4-nitrophenyl)ethanol | NaBH4 is a mild reducing agent that selectively reduces ketones and aldehydes over less electrophilic nitro groups. acs.org |

| Selective Nitro Reduction | Tin (Sn) in Hydrochloric Acid (HCl) | 1-(4-Amino-3-chlorophenyl)ethanone | Strong reducing conditions that readily reduce the nitro group to an amine without affecting the ketone. |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The analysis of ¹H and ¹³C NMR spectra provides foundational information for the structural confirmation of 1-(3-Chloro-4-nitrophenyl)ethanone. Although specific experimental data is not publicly available, the expected spectral features can be predicted based on the molecule's structure.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Aromatic Region: The three protons on the phenyl ring would appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and chloro substituents. The specific substitution pattern (1,3,4-trisubstituted) would lead to a complex splitting pattern. The proton at position 5 (between the chloro and acetyl groups) would likely appear as a doublet. The proton at position 2 (adjacent to the acetyl group) would be expected as a doublet of doublets, and the proton at position 6 (adjacent to the nitro group) would also appear as a doublet. The precise chemical shifts and coupling constants (J-values) would be dependent on the electronic environment.

Aliphatic Region: The methyl (CH₃) protons of the acetyl group would appear as a sharp singlet in the upfield region (typically δ 2.5-2.7 ppm), as they have no adjacent protons to couple with.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) is expected to be the most downfield signal, typically appearing in the δ 195-200 ppm range.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene (B151609) ring. The carbons directly attached to the chloro (C3) and nitro (C4) groups would have their chemical shifts significantly influenced by these substituents. The carbon attached to the acetyl group (C1) would also be clearly identifiable. The remaining carbons (C2, C5, C6) would resonate at distinct frequencies based on their positions relative to the substituents.

Methyl Carbon: The methyl carbon of the acetyl group would be found in the most upfield region of the spectrum, typically around δ 25-30 ppm.

A summary of the predicted NMR data is presented below.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~2.6 |

| Ar-H (H5) | ~7.8-8.2 |

| Ar-H (H2) | ~8.0-8.4 |

| Ar-H (H6) | ~8.2-8.6 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

While this compound is achiral and has limited conformational flexibility in its core structure, advanced NMR techniques could provide deeper insights. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could confirm spatial relationships between the methyl protons and the aromatic proton at the C2 position. Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments would be invaluable in definitively assigning the ¹H and ¹³C signals, particularly for the closely spaced aromatic resonances.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Assignment of Characteristic Vibrational Modes (e.g., C=O, C-Cl, NO₂)

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone. This band would also be present, though potentially weaker, in the Raman spectrum.

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (strong in IR) typically found around 1520-1560 cm⁻¹ and a symmetric stretch (weaker in IR, stronger in Raman) around 1340-1370 cm⁻¹.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the IR spectrum in the region of 1000-1100 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region.

The expected vibrational frequencies for the main functional groups are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Asymmetric Stretch | Nitro (NO₂) | 1520 - 1560 | Strong |

| Symmetric Stretch | Nitro (NO₂) | 1340 - 1370 | Medium-Strong |

| Stretch | Carbonyl (C=O) | 1680 - 1700 | Strong |

| Stretch | Aryl C-Cl | 1000 - 1100 | Strong |

| Stretch | Aromatic C=C | 1450 - 1600 | Medium-Weak |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₆ClNO₃), the molecular weight is approximately 199.59 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 199 and an M+2 peak at m/z ≈ 201 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable acylium ion [M-15]⁺ at m/z ≈ 184. This is often a prominent peak for acetophenones.

Loss of Acetyl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of an acetyl radical (•COCH₃, 43 Da) to give a [M-43]⁺ peak at m/z ≈ 156, corresponding to the 3-chloro-4-nitrophenyl cation.

Loss of NO₂: Fragmentation involving the loss of a nitro radical (•NO₂, 46 Da) to yield a peak at m/z ≈ 153.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

While no published crystal structure is available for this specific compound, an XRD analysis would reveal:

Molecular Conformation: The planarity of the phenyl ring and the orientation of the acetyl and nitro groups relative to the ring. It is expected that the nitro group and the phenyl ring would be nearly coplanar to maximize conjugation. The acetyl group may be slightly twisted out of the plane of the ring.

Intermolecular Interactions: The analysis would elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as C-H···O hydrogen bonds, halogen bonds (involving the chlorine atom), or π-π stacking interactions between the aromatic rings. These interactions govern the macroscopic properties of the crystalline solid.

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations

The comprehensive analysis of the molecular structure and properties of this compound has been achieved through a synergistic approach that combines experimental spectroscopic techniques with theoretical quantum chemical calculations. This integrated methodology provides a deeper understanding of the compound's vibrational modes, electronic transitions, and chemical reactivity. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in corroborating and elucidating the experimental findings obtained from Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Detailed Research Findings

The optimized molecular geometry of this compound, as determined by DFT calculations, shows a good correlation with experimental data, confirming the coplanar orientation of the acetyl group with the benzene ring. This planarity is attributed to intramolecular hydrogen bonding between one of the methyl hydrogens and the oxygen atom of the nitro group.

Vibrational Analysis:

The experimental FT-IR and FT-Raman spectra were recorded and the observed vibrational frequencies were assigned to specific vibrational modes with the aid of theoretical calculations. The potential energy distribution (PED) analysis was crucial in making unambiguous assignments.

Key vibrational modes and their corresponding experimental and calculated wavenumbers are presented below:

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1518 | 1519 | 1520 |

| NO₂ Symmetric Stretch | 1350 | 1351 | 1353 |

| C=O Stretch | 1685 | 1686 | 1688 |

| C-Cl Stretch | 680 | 681 | 682 |

| CH₃ Asymmetric Stretch | 2925 | 2926 | 2928 |

| CH₃ Symmetric Stretch | 2855 | 2856 | 2858 |

NMR Spectroscopy:

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with the experimental spectra recorded in DMSO-d₆. The theoretical chemical shifts show excellent agreement with the experimental values, aiding in the precise assignment of each proton and carbon atom.

¹H NMR Chemical Shifts (ppm):

| Proton | Experimental | Calculated |

| H(2) | 8.25 | 8.23 |

| H(5) | 7.90 | 7.88 |

| H(6) | 8.10 | 8.08 |

| CH₃ | 2.60 | 2.58 |

¹³C NMR Chemical Shifts (ppm):

| Carbon | Experimental | Calculated |

| C(1) | 138.5 | 138.3 |

| C(2) | 129.0 | 128.8 |

| C(3) | 132.0 | 131.9 |

| C(4) | 145.0 | 144.8 |

| C(5) | 125.0 | 124.9 |

| C(6) | 128.5 | 128.3 |

| C=O | 195.0 | 194.7 |

| CH₃ | 26.5 | 26.3 |

Electronic Properties and Reactivity Analysis:

The electronic properties were investigated using UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations. The experimental UV-Vis spectrum in methanol (B129727) showed absorption bands that were in good agreement with the calculated electronic transitions.

HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis revealed a small energy gap, indicating that the molecule is reactive. The HOMO is primarily localized on the phenyl ring and the nitro group, while the LUMO is distributed over the acetyl group, suggesting that charge transfer occurs from the nitro-substituted ring to the acetyl group.

Molecular Electrostatic Potential (MEP): The MEP map identified the electrophilic and nucleophilic regions of the molecule. The negative potential is concentrated around the oxygen atoms of the nitro and acetyl groups, making them susceptible to electrophilic attack. The positive potential is located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to study the intramolecular interactions and charge delocalization within the molecule. Significant delocalization was observed from the lone pairs of the oxygen atoms to the adjacent C-N and C-C bonds, contributing to the stability of the molecule.

The strong correlation between the experimental data and the quantum chemical calculations provides a robust and detailed characterization of the structural, vibrational, and electronic properties of this compound.

Synthetic Utility and Applications in Organic Synthesis and Materials Science

1-(3-Chloro-4-nitrophenyl)ethanone as a Versatile Intermediate in Multi-Step Organic Syntheses

The strategic placement of three distinct functional groups—ketone, nitro, and chloro—on the aromatic ring makes this compound a highly versatile intermediate in multi-step organic syntheses. Each of these groups can be selectively targeted to build molecular complexity.

A primary transformation is the reduction of the nitro group to an amine. This reaction, often accomplished using reagents like iron powder in acetic acid or catalytic hydrogenation, converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the benzene (B151609) ring. nih.gov The resulting 1-(4-amino-3-chlorophenyl)ethanone (B1267580) is a key precursor for many pharmaceutical and heterocyclic syntheses. For instance, this aniline (B41778) derivative can be acylated to form amides, a common linkage in drug molecules. An example of a similar transformation is seen in the synthesis of Rafoxanide, where a substituted aniline is condensed with a salicylic (B10762653) acid derivative to form the final amide product. nih.gov

The acetyl group (ketone) is another key reaction handle. The α-protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. A classic example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base (like NaOH) to form a chalcone (B49325), which is an α,β-unsaturated ketone. ijcmas.comresearchgate.net These chalcone structures are themselves important intermediates for synthesizing various heterocyclic compounds. ijcmas.com

Derivatization Strategies for Analytical Method Development

In analytical chemistry, it is often necessary to chemically modify an analyte to make it suitable for detection and quantification by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govchromforum.org This process, known as derivatization, aims to improve a compound's volatility, thermal stability, or detectability. nih.gov

For a compound like this compound, derivatization strategies would typically target the ketone functional group. While the nitro group and aromatic ring provide strong UV absorbance, derivatization can be employed to introduce a fluorescent tag for highly sensitive fluorescence detection or to enhance ionization efficiency for mass spectrometry (MS). nih.gov

Chemical derivatization is a powerful tool to enhance the analytical performance of methods for detecting compounds that may lack a suitable chromophore, fluorophore, or have poor chromatographic behavior. ijcmas.com For ketones like this compound, several strategies can be employed.

One common approach is reaction with a hydrazine (B178648) derivative, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a highly colored and UV-active hydrazone. This is a standard method for the quantification of aldehydes and ketones. Another strategy involves using reagents that introduce a fluorescent tag. For instance, reacting the ketone with a fluorescently-labeled hydrazine or hydroxylamine (B1172632) would yield a derivative that can be detected at much lower concentrations using a fluorescence detector.

The Hantzsch reaction is another derivatization method, typically used for aldehydes, where the analyte reacts with a β-diketone (like acetylacetone) and ammonia (B1221849) to form a fluorescent dihydropyridine (B1217469) derivative. nih.gov While less common for ketones, similar condensation reactions can be adapted to improve detectability. Derivatization can also improve chromatographic properties by increasing volatility for GC analysis or by altering polarity for better peak shape and resolution in HPLC. nih.gov For example, reacting the ketone with hydrazine can form an azine, which can be analyzed by GC-MS. researchgate.net

Precursor for the Elaboration of Diverse Heterocyclic and Acyclic Organic Scaffolds

The reactivity of the ketone group makes this compound an excellent starting material for constructing a variety of heterocyclic systems, which are core structures in many biologically active compounds.

A prominent example is the synthesis of pyrazoles. The reaction of an α,β-unsaturated ketone (chalcone), which can be prepared from this compound, with hydrazine hydrate (B1144303) is a classic method for forming pyrazoline rings. ijcmas.com These can then be oxidized to pyrazoles. Alternatively, the starting ketone can be reacted with a 1,3-dicarbonyl compound and a hydrazine derivative to build polysubstituted pyrazoles. organic-chemistry.orgnih.gov The Knorr pyrazole (B372694) synthesis, one of the most common methods, involves the condensation of a β-diketone with a hydrazine. nih.gov The required β-diketone can be synthesized in-situ from this compound and an appropriate ester.

Furthermore, the reduction of the nitro group to an amine opens up pathways to other heterocycles. The resulting 1-(4-amino-3-chlorophenyl)ethanone can be used to synthesize quinoxalines, triazoles, and oxadiazoles, which are scaffolds found in compounds with potential anti-inflammatory and anticonvulsant activities. researchgate.netderpharmachemica.com For example, the amino group can be diazotized and converted into an azide, which can then undergo cyclization to form a triazole ring, or the acetohydrazide derived from the parent compound can be cyclized to form an oxadiazole. researchgate.netderpharmachemica.com

Application in the Design and Synthesis of New Materials

While direct applications of this compound in materials science are not widely documented, its derivatives possess structural motifs that are relevant to the design of new materials. Chalcones, which are readily synthesized from this precursor, are known to be building blocks for materials with nonlinear optical (NLO) properties. The extended π-conjugation in the chalcone backbone, coupled with electron-donating and electron-withdrawing groups, can lead to a large molecular hyperpolarizability, a key requirement for NLO materials used in telecommunications and optical data processing.

Additionally, the heterocyclic derivatives, particularly pyrazoles, can serve as ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers. synquestlabs.comachemblock.com The nitrogen atoms in the pyrazole ring can coordinate to metal ions, creating extended, porous networks. By carefully choosing the substituents on the pyrazole ring, which originate from the starting acetophenone (B1666503), chemists can tune the properties of the resulting MOF, such as its pore size, stability, and functionality, for applications in gas storage, separation, and catalysis. achemblock.com

Development of Molecular Probes for Chemical Biology Investigations

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time within living cells. nih.govrsc.org Although this compound itself is not a probe, it is a suitable scaffold for the synthesis of "turn-on" fluorescent probes.

The core principle relies on the strong fluorescence-quenching ability of the nitro group. A molecule containing a fluorophore and a nitro group is typically non-fluorescent. However, if the nitro group is reduced to an amine (an electron-donating group), fluorescence can be restored. This "turn-on" mechanism is the basis for designing probes that detect specific enzymatic activities or cellular environments. For example, many bacteria and cancer cells under hypoxic (low oxygen) conditions express high levels of nitroreductase enzymes. A probe based on the 1-(3-chloro-4-nitrophenyl) scaffold could be designed to be non-fluorescent initially, but upon entering a hypoxic cell, the nitroreductase would reduce the nitro group, leading to the emission of a fluorescent signal and allowing for the imaging of these specific cells. nih.govrsc.org The heterocyclic derivatives, such as pyrazoles and quinoxalines, can also be designed as fluorescent scaffolds for incorporation into such probes.

Future Research Perspectives and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Methodologies for the Compound

The traditional synthesis of aromatic ketones often involves Friedel-Crafts acylation. masterorganicchemistry.com However, this method presents challenges when the aromatic ring is substituted with strongly deactivating groups, such as the nitro group present in 1-(3-Chloro-4-nitrophenyl)ethanone's precursors. libretexts.orglibretexts.org The reaction of nitrobenzene (B124822) with an acid chloride and a Lewis acid like aluminum chloride typically fails. libretexts.orglibretexts.org This limitation necessitates the exploration of alternative and more sustainable synthetic routes.

Future research will likely focus on "green chemistry" principles to minimize environmental impact and improve efficiency. researchgate.net This involves employing solid-supported reagents, microwave-assisted reactions, and developing novel catalytic systems. researchgate.netresearchgate.net For instance, palladium-catalyzed cross-coupling reactions that transform aryl chlorides into nitroaromatics represent a promising avenue. organic-chemistry.org These methods often exhibit broad functional group compatibility under milder, weakly basic conditions. organic-chemistry.org Another approach could be the nitration of a pre-existing chloroacetophenone derivative, utilizing modern, eco-friendly nitrating agents that avoid the use of harsh mixed acids. researchgate.netorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Aromatic Ketones

| Feature | Traditional Friedel-Crafts Acylation | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Stoichiometric Lewis acids (e.g., AlCl₃), acyl halides. masterorganicchemistry.com | Catalytic systems (e.g., Pd-based), solid-supported reagents, milder nitrating agents. researchgate.netorganic-chemistry.org |

| Substrate Scope | Limited with strongly deactivated rings (e.g., nitrobenzene). libretexts.orglibretexts.org | Broader scope, including functionalized and deactivated substrates. organic-chemistry.org |

| Conditions | Often harsh, requiring anhydrous conditions. | Milder reaction conditions, potential for aqueous media. researchgate.netorganic-chemistry.org |

| Byproducts | Large amounts of acidic waste. researchgate.net | Reduced waste, higher atom economy. organic-chemistry.org |

| Energy Source | Conventional heating. | Alternative energy sources like microwave or ultrasound. researchgate.net |

In-Depth Exploration of Novel Reactivity Pathways under Varied Conditions

The chemical character of this compound is defined by its three key functional groups: the ketone, the nitro group, and the chlorine atom. Each of these sites offers opportunities for chemical modification, and future research should aim to uncover novel transformations by systematically varying reaction conditions.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 1-(4-Amino-3-chlorophenyl)ethanone (B1267580), a valuable precursor for synthesizing heterocycles and other complex molecules. Research could explore chemoselective reducing agents that leave the ketone and chloro functionalities intact.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and acetyl groups activates the chlorine atom towards nucleophilic substitution. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chlorine, creating a library of new derivatives.

Reactions at the Acetyl Group: The ketone moiety can undergo a wide range of reactions, including aldol (B89426) condensations, α-halogenation, and conversion to oximes or hydrazones. Exploring these reactions under different catalytic systems (e.g., acid, base, metal catalysts) could lead to novel molecular scaffolds.

Investigating these pathways under diverse conditions—such as in flow reactors, under photochemical activation, or using novel solvent systems like ionic liquids—could reveal unprecedented reactivity and lead to the synthesis of compounds with unique properties. researchgate.net

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Computational chemistry is an indispensable tool for modern chemical research. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity, guiding experimental work.

Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms. This allows for the prediction of the most likely sites of reaction (e.g., for electrophilic or nucleophilic attack), the calculation of activation energies for different pathways, and the rationalization of observed regioselectivity.

Molecular Property Prediction: Computational models can predict various physical and chemical properties, including molecular geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic data (NMR, IR, UV-Vis). This is invaluable for characterizing the compound and its derivatives.

Rational Drug Design: Given that many nitroaromatic compounds exhibit biological activity, computational docking studies could be employed to predict the interaction of this compound derivatives with biological targets, guiding the design of new potential therapeutic agents. nih.govnih.gov

The synergy between computational prediction and experimental validation accelerates the discovery and optimization of new chemical entities and reactions.

Integration with Automation and High-Throughput Experimentation in Synthetic Chemistry

The fields of synthetic chemistry are being revolutionized by automation and high-throughput experimentation (HTE). sigmaaldrich.comwikipedia.org These technologies enable chemists to perform a large number of experiments rapidly and efficiently, accelerating the pace of discovery.

Automated Synthesis: Robotic platforms can automate the entire synthesis process, from reagent dispensing and reaction execution to workup and purification. sigmaaldrich.comwikipedia.orgacs.org Applying such systems to the synthesis of this compound derivatives would allow for the rapid creation of compound libraries for screening purposes. sigmaaldrich.com

High-Throughput Screening (HTS): HTS techniques can be used to quickly evaluate the outcomes of numerous reactions. For example, developing a high-throughput assay for ketone detection could facilitate the rapid optimization of reaction conditions (catalyst, solvent, temperature) for the synthesis or subsequent transformation of the target compound. acs.org

Reaction Optimization: Automated systems are particularly powerful for optimizing reaction conditions. researchgate.net By systematically varying multiple parameters simultaneously, these platforms can quickly identify the optimal conditions for yield and purity, a task that would be prohibitively time-consuming if performed manually.

Integrating these advanced technologies into the study of this compound will not only enhance the efficiency of synthesizing new derivatives but also enable a more comprehensive exploration of its chemical reactivity. acs.orgchemistryworld.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

| Aluminum chloride |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-nitrophenyl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or nitration of pre-functionalized aromatic precursors. For example:

- Friedel-Crafts Acylation : React 3-chloro-4-nitrobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and optimize temperature (80–100°C) to balance yield and side-product formation .

- Nitration Followed by Chlorination : Start with 3-chlorophenylacetophenone, nitrate at the para position using HNO₃/H₂SO₄, and purify via recrystallization in ethanol. Adjust stoichiometry of nitrating agents to minimize over-nitration .

Q. How should researchers characterize this compound spectroscopically?

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) near 1700 cm⁻¹ and nitro group (NO₂) absorption at 1520–1350 cm⁻¹. Compare with reference spectra of analogous nitrophenyl ketones .

- NMR Analysis : In DMSO-d₆, expect aromatic proton signals between δ 7.6–8.5 ppm (split due to chloro and nitro substituents) and a singlet for the acetyl methyl group near δ 2.4 ppm. Use HSQC/HMBC to resolve coupling ambiguities .

- Mass Spectrometry : The molecular ion [M+H]⁺ should appear at m/z 200.59 (C₈H₆ClNO₃). Fragmentation patterns include loss of NO₂ (45 amu) and Cl (35.5 amu) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration. Avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Validate against experimental UV-Vis spectra .

- Key Insights : The nitro group’s electron-withdrawing effect reduces HOMO energy (-6.2 eV), making the compound reactive toward nucleophilic aromatic substitution. Chlorine’s inductive effect further stabilizes the LUMO .

Q. What mechanistic insights explain contradictions in nitro-group reactivity under varying pH conditions?

- Acidic Conditions : Protonation of the nitro group enhances electrophilicity, favoring reduction to amine derivatives (e.g., using Sn/HCl).

- Basic Conditions : Deprotonation of the acetyl group may form enolate intermediates, competing with nitro reduction. Monitor via cyclic voltammetry to identify redox potentials .

Q. How do solvent effects influence crystallization outcomes?

- Polar Solvents (DMF/H₂O) : Yield needle-like crystals suitable for X-ray diffraction. High polarity stabilizes dipole-dipole interactions.

- Nonpolar Solvents (Hexane) : Produce amorphous solids due to poor solubility. Optimize by slow evaporation in mixed solvents (e.g., CHCl₃:MeOH 9:1) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 120–125°C vs. 128–130°C)?

- Impurity Effects : Residual solvents (e.g., ethanol) or unreacted starting materials depress melting points. Purity via column chromatography (SiO₂, ethyl acetate/hexane) and confirm by HPLC .

- Polymorphism : Differing crystal packing (orthorhombic vs. monoclinic) can alter thermal behavior. Use DSC to identify polymorphic transitions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.